molecular formula C16H17ClFN B2517733 (4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride CAS No. 2241129-00-8

(4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride

Cat. No.: B2517733
CAS No.: 2241129-00-8
M. Wt: 277.77
InChI Key: BPAJBSSBQLGHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a phenylcyclopropyl group attached to a methanamine backbone, with the hydrochloride salt form enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride typically involves a multi-step process. One common method includes the cyclopropanation of a suitable phenyl derivative followed by the introduction of the fluorophenyl group. The reaction conditions often involve the use of strong bases and catalysts to facilitate the cyclopropanation and subsequent functionalization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylcyclopropylmethanamines.

Scientific Research Applications

(4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The fluorophenyl and phenylcyclopropyl groups play a crucial role in binding to these targets, influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl) (pyridin-4-yl)methanamine hydrochloride
  • (1- (4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
  • (2-chlorophenyl) (4-fluorophenyl)methanamine hydrochloride

Uniqueness

(4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the fluorophenyl and phenylcyclopropyl groups provides a unique profile that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

(4-fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN.ClH/c17-13-8-6-12(7-9-13)16(18)15-10-14(15)11-4-2-1-3-5-11;/h1-9,14-16H,10,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAJBSSBQLGHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(C2=CC=C(C=C2)F)N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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